molecular formula C22H18N2O4 B11549526 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 3-nitrobenzoate

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 3-nitrobenzoate

Cat. No.: B11549526
M. Wt: 374.4 g/mol
InChI Key: NAZJLAPPVWDJEY-UHFFFAOYSA-N
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Description

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 3-nitrobenzoate is an organic compound that belongs to the class of imines and esters It is characterized by the presence of a nitrobenzoate ester group and an imine linkage between a dimethylphenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 3-nitrobenzoate typically involves a multi-step process:

    Formation of the Imine: The reaction between 2,4-dimethylbenzaldehyde and aniline under acidic conditions forms the imine intermediate.

    Esterification: The imine intermediate is then reacted with 3-nitrobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.

    Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of the corresponding amine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 3-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the imine and ester groups can form covalent bonds with nucleophiles. These interactions can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-nitrobenzoate: Similar structure but with a different position of the nitro group.

    4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 2-nitrobenzoate: Similar structure but with a different position of the nitro group.

    4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 3-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 3-nitrobenzoate is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with other molecules. This positioning can affect its electronic properties and make it suitable for specific applications in research and industry.

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

[4-[(2,4-dimethylphenyl)iminomethyl]phenyl] 3-nitrobenzoate

InChI

InChI=1S/C22H18N2O4/c1-15-6-11-21(16(2)12-15)23-14-17-7-9-20(10-8-17)28-22(25)18-4-3-5-19(13-18)24(26)27/h3-14H,1-2H3

InChI Key

NAZJLAPPVWDJEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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